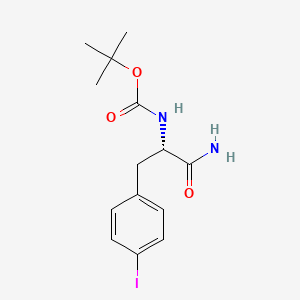

(S)-Tert-butyl (1-amino-3-(4-iodophenyl)-1-oxopropan-2-YL)carbamate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound is an amino acid derivative with an iodophenyl group. It might be used in the synthesis of more complex molecules or as a building block in peptide synthesis .

Synthesis Analysis

The synthesis of such compounds typically involves the reaction of an amino acid with an isocyanate to form a carbamate . The specific synthesis would depend on the starting materials and the desired product .Molecular Structure Analysis

The molecular structure of this compound would likely include a carbamate group (-O-C(=O)-NH-) and an iodophenyl group. The exact structure would depend on the specific stereochemistry of the compound .Chemical Reactions Analysis

This compound could potentially undergo a variety of chemical reactions. For example, the carbamate group could be hydrolyzed to yield an amine and a carboxylic acid . The iodine atom on the phenyl ring could also potentially be substituted in a nucleophilic aromatic substitution reaction .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Generally, carbamates are stable but can be hydrolyzed under acidic or basic conditions. The presence of the iodophenyl group might make the compound relatively heavy and possibly increase its lipophilicity .科学的研究の応用

Photocatalyzed Amination for Chromone Synthesis : Wang et al. (2022) discuss the use of a tert-butyl carbamate derivative in the photocatalyzed amination of o-hydroxyarylenaminones. This process allows for the synthesis of 3-aminochromones, which have applications in creating diverse amino pyrimidines (Wang et al., 2022).

Synthesis of Biologically Active Compounds : Zhao et al. (2017) describe the synthesis of a tert-butyl carbamate compound that serves as an important intermediate in the production of biologically active compounds, including omisertinib (AZD9291), an anti-cancer medication (Zhao et al., 2017).

Intermediate for Lymphocyte Function-Associated Antigen Inhibitor : Li et al. (2012) detail a practical and scalable synthesis of a tert-butyl carbamate derivative, an intermediate in manufacturing a lymphocyte function-associated antigen 1 inhibitor. This synthesis involves a one-pot, two-step sequence starting from readily available materials (Li et al., 2012).

Isomorphous Crystal Structures Study : Baillargeon et al. (2017) report on the crystal structures of tert-butyl carbamate derivatives, highlighting their utility in understanding molecular interactions through hydrogen and halogen bonds (Baillargeon et al., 2017).

Diels-Alder Reaction of Furan Derivatives : Padwa et al. (2003) explore the preparation and Diels-Alder reaction of a furan derivative, including tert-butyl carbamate, for the synthesis of various compounds (Padwa et al., 2003).

Stereoselective Asymmetric Aldol Reactions : Ghosh et al. (2017) describe enantioselective syntheses of tert-butyl carbamate derivatives for the creation of novel protease inhibitors (Ghosh et al., 2017).

作用機序

Target of Action

(S)-Tert-butyl (1-amino-3-(4-iodophenyl)-1-oxopropan-2-YL)carbamate primarily targets the L-type amino acid transporter 1 (LAT1). LAT1 is crucial for transporting essential amino acids across the cell membrane, particularly in rapidly proliferating cells such as cancer cells .

Mode of Action

The compound interacts with LAT1 by mimicking the structure of natural amino acid substrates. This interaction facilitates the compound’s entry into the cell via LAT1-mediated transport. Once inside, it can interfere with the normal function of LAT1, potentially disrupting the amino acid supply necessary for cell growth and survival .

Biochemical Pathways

By targeting LAT1, the compound affects several biochemical pathways, including the mTOR signaling pathway, which is essential for cell growth and proliferation. Disruption of amino acid transport can lead to reduced mTOR activity, resulting in decreased protein synthesis and cell growth .

Pharmacokinetics

The pharmacokinetics of (S)-Tert-butyl (1-amino-3-(4-iodophenyl)-1-oxopropan-2-YL)carbamate involves its absorption, distribution, metabolism, and excretion (ADME). The compound is likely absorbed efficiently due to its structural similarity to amino acids. It is distributed primarily to tissues with high LAT1 expression, such as tumors. Metabolism may involve deamination and conjugation, and excretion is likely via the renal route .

Result of Action

At the molecular level, the compound’s action results in the inhibition of amino acid transport, leading to nutrient deprivation in target cells. This can cause cell cycle arrest and apoptosis in rapidly proliferating cells, such as cancer cells. At the cellular level, this results in reduced tumor growth and potentially tumor regression .

Action Environment

Environmental factors such as pH, temperature, and the presence of competing substrates can influence the compound’s efficacy and stability. For instance, acidic environments, often found in tumor tissues, may enhance the compound’s uptake and activity. Additionally, the presence of other amino acids can compete with the compound for LAT1 binding, potentially reducing its effectiveness .

This comprehensive understanding of (S)-Tert-butyl (1-amino-3-(4-iodophenyl)-1-oxopropan-2-YL)carbamate’s mechanism of action highlights its potential as a therapeutic agent, particularly in targeting LAT1-expressing tumors.

: Based on information from recent studies on LAT1-targeting compounds and their biochemical interactions.

Safety and Hazards

特性

IUPAC Name |

tert-butyl N-[(2S)-1-amino-3-(4-iodophenyl)-1-oxopropan-2-yl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19IN2O3/c1-14(2,3)20-13(19)17-11(12(16)18)8-9-4-6-10(15)7-5-9/h4-7,11H,8H2,1-3H3,(H2,16,18)(H,17,19)/t11-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGLIDWYLHHPLPF-NSHDSACASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)I)C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)I)C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19IN2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-Tert-butyl (1-amino-3-(4-iodophenyl)-1-oxopropan-2-YL)carbamate | |

CAS RN |

868694-44-4 |

Source

|

| Record name | (S)-tert-Butyl (1-amino-3-(4-iodophenyl)-1-oxopropan-2-yl)carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Acetic acid, sodium salt, [3H]](/img/structure/B590793.png)